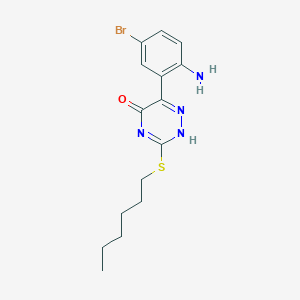![molecular formula C22H20N4O3S B307699 3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a triazine ring, a benzoxazepine ring, and an allylsulfanyl group. It has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits biochemical and physiological effects that are beneficial in various disease conditions. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to possess antiviral and antimicrobial activities, making it a potential candidate for the treatment of viral and bacterial infections.
实验室实验的优点和局限性
3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has several advantages and limitations when used in lab experiments. One of the advantages is its relatively simple synthesis process, which makes it readily available for use in various experiments. However, its low solubility in water limits its use in certain experiments, and its potential toxicity requires careful handling.
未来方向
There are several future directions for the use of 3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether in scientific research. One of the primary areas of interest is its potential use as a pharmacological agent for the treatment of cancer, viral, and bacterial infections. Additionally, its unique chemical structure makes it a potential candidate for the development of new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its unique chemical structure and potential therapeutic properties make it a potential candidate for further investigation and development of new drugs. However, more research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has been achieved using different methods. One of the most common methods involves the reaction of 7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine with phenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through filtration and purification.
科学研究应用
3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a pharmacological agent due to its unique chemical structure and potential therapeutic properties. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities in vitro, making it a promising candidate for further investigation.
属性
分子式 |
C22H20N4O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
1-[6-(3-methoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H20N4O3S/c1-4-12-30-22-23-20-19(24-25-22)17-10-5-6-11-18(17)26(14(2)27)21(29-20)15-8-7-9-16(13-15)28-3/h4-11,13,21H,1,12H2,2-3H3 |
InChI 键 |
OJJZMNYOXIBYAW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=CC=C4)OC |
规范 SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(3,4-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307617.png)
![[6-(1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307619.png)
![[6-(2-ethoxynaphthalen-1-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307622.png)
![7-Butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307625.png)
![4-(4-oxocyclohexa-2,5-dien-1-ylidene)-2-[3-(trifluoromethyl)phenyl]-3H-phthalazin-1-one](/img/structure/B307627.png)
![1-[6-(2,3-dimethoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one](/img/structure/B307628.png)
![2-(2-Thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307630.png)

![4-[3-(Methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307633.png)
![{4-bromo-2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B307634.png)

![2-[2-[(Z)-[2-(3-chloro-2-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B307638.png)
![[2-Ethoxy-4-({3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B307639.png)
![10-Bromo-3-(butylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307640.png)